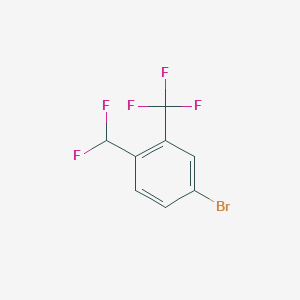
Methyl 6-chloro-3-fluoropicolinate
Vue d'ensemble
Description
Methyl 6-chloro-3-fluoropicolinate: is a chemical compound with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 6-chloro-3-fluoro-pyridine-2-carboxylic acid methyl ester . This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 6-chloro-3-fluoropicolinic acid .
Reaction Conditions: The acid is esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Purification: The crude product is purified using techniques such as recrystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones .
Reduction: Reduction reactions can convert the compound into amines or alcohols .
Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as ammonia or alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Products include 6-chloro-3-fluoropicolinic acid and 6-chloro-3-fluoropicolinic acid derivatives .
Reduction: Products include 6-chloro-3-fluoropicolamine and 6-chloro-3-fluoropicolol .
Substitution: Products include 6-chloro-3-fluoropicolinate derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Methyl 6-chloro-3-fluoropicolinate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Biology: The compound is used in biological studies to understand the effects of halogenated compounds on cellular processes . Medicine: It is investigated for its potential antimicrobial and anticancer properties. Industry: The compound is utilized in the production of pesticides and herbicides due to its biocidal properties.
Mécanisme D'action
The mechanism by which Methyl 6-chloro-3-fluoropicolinate exerts its effects involves interference with microbial cell walls and disruption of metabolic pathways . The molecular targets include enzymes and proteins involved in cell growth and division.
Comparaison Avec Des Composés Similaires
Methyl 6-chloro-5-fluoropicolinate: This compound differs by the position of the fluorine atom.
Methyl 6-chloro-3-fluoropyridine-2-carboxylate: Another closely related compound with similar applications.
Uniqueness: Methyl 6-chloro-3-fluoropicolinate is unique due to its specific halogenation pattern , which influences its reactivity and biological activity.
Propriétés
IUPAC Name |
methyl 6-chloro-3-fluoropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOWALMRMRAOIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride](/img/structure/B7838099.png)

![1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B7838107.png)











